molecular formula C14H18ClN3O5 B2750083 Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate CAS No. 1023532-51-5

Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate

Cat. No.: B2750083
CAS No.: 1023532-51-5
M. Wt: 343.76
InChI Key: MKHILKAKPBAKHP-UHFFFAOYSA-N
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Description

Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate is a synthetic organic compound with the molecular formula C14H18ClN3O5 This compound is characterized by its complex structure, which includes a chlorophenoxy group, an acetohydrazido moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate typically involves multiple steps:

    Formation of 2-(2-chlorophenoxy)acetic acid: This can be synthesized by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 2-(2-chlorophenoxy)acetohydrazide: The acid is then converted to its hydrazide by reacting with hydrazine hydrate.

    Coupling with ethyl 3-aminopropanoate: The hydrazide is then coupled with ethyl 3-aminopropanoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, such as ethers or thioethers.

Scientific Research Applications

Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-({[2-(2-bromophenoxy)acetohydrazido]carbonyl}amino)propanoate
  • Ethyl 3-({[2-(2-fluorophenoxy)acetohydrazido]carbonyl}amino)propanoate
  • Ethyl 3-({[2-(2-methylphenoxy)acetohydrazido]carbonyl}amino)propanoate

Uniqueness

Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

ethyl 3-[[[2-(2-chlorophenoxy)acetyl]amino]carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O5/c1-2-22-13(20)7-8-16-14(21)18-17-12(19)9-23-11-6-4-3-5-10(11)15/h3-6H,2,7-9H2,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHILKAKPBAKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NNC(=O)COC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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